REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[C:10](OS(C(F)(F)F)(=O)=O)[C:9]([O:20][CH3:21])=[CH:8][N:7]=1)(=[O:3])[CH3:2].[C:22](=O)([O-])[O-].[K+].[K+].CB1OB(C)OB(C)O1.O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([CH3:22])[C:9]([O:20][CH3:21])=[CH:8][N:7]=1)(=[O:3])[CH3:2] |f:1.2.3,^1:47,49,68,87|
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Name
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(5-methoxy-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate
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Quantity
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0.5 g
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Type
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reactant
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Smiles
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C(C)(=O)OCC1=NC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC
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Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0.21 mL
|
Type
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reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
80 (± 10) °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 70 to 90° C. for 3 hours under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux
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Type
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STIRRING
|
Details
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while further stirring for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the resultant solution was dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
The resultant residue was purified by flash silica gel column chromatography
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Type
|
WASH
|
Details
|
elution with hexane
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC=C(C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |